REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[NH:7][CH:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[C:1]([O:5][C:6](=[O:15])[NH:7][CH:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCC(CC1)O)=O
|
Name
|
|
Quantity
|
67 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
380 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 18 h under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel with hexane/ethyl acetate (1:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CCC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.52 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |